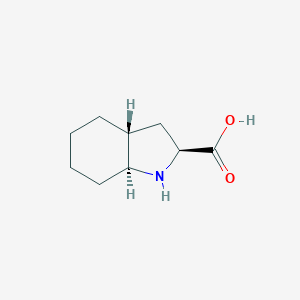

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-CSMHCCOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427049 | |

| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145438-94-4 | |

| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145438-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2S,3aR,7aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a pivotal chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. The stereochemistry of this bicyclic amino acid precursor is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Understanding its fundamental physicochemical properties, particularly its basicity, is essential for process optimization, formulation development, and quality control. This technical guide provides a comprehensive overview of the available data on the basic properties of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid, alongside detailed experimental protocols for their determination.

Physicochemical Properties

Predicted and Reference Physicochemical Data

The following table summarizes the available predicted and reference data for octahydro-1H-indole-2-carboxylic acid stereoisomers.

| Property | Value | Stereoisomer | Source |

| Predicted pKa | 2.47 ± 0.20 | (2S,3aS,7aS) | [1] |

| Solubility in Water | Slightly Soluble | (2S,3aS,7aS) | [1] |

| Solubility in Methanol | Soluble | (2S,3aS,7aS) | [1] |

| Molecular Formula | C9H15NO2 | (2S,3aR,7aS) | [2] |

| Molecular Weight | 169.22 g/mol | (2S,3aR,7aS) | [2] |

Experimental Protocols

Given the absence of specific experimental data for the (2S,3aR,7aS) isomer, this section provides detailed, generalized methodologies for determining the key basic properties of this compound. These protocols are based on standard pharmaceutical analysis techniques for amino acids and carboxylic acids.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of the carboxylic acid group and the protonated amine group through potentiometric titration.

3.1.1. Materials and Equipment

-

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water, CO2-free

-

Potentiometric titrator with a combined pH electrode

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Volumetric flasks and pipettes

3.1.2. Procedure

-

Sample Preparation: Accurately weigh approximately 50-100 mg of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid and dissolve it in 50 mL of deionized water in a titration vessel.

-

Acidic Titration:

-

Place the titration vessel on the magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with standardized 0.1 M HCl, adding the titrant in small increments (e.g., 0.1 mL).

-

Record the pH value after each addition, ensuring the reading has stabilized.

-

Continue the titration until a significant drop in pH is observed, indicating the complete protonation of the amine group.

-

-

Alkaline Titration:

-

Prepare another identical sample solution.

-

Titrate this solution with standardized 0.1 M NaOH in a similar incremental manner.

-

Continue the titration until a sharp increase in pH is observed, indicating the complete deprotonation of the carboxylic acid group.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added for both titrations.

-

Determine the equivalence points from the first derivative of the titration curves.

-

The pKa values correspond to the pH at the half-equivalence points. The pKa of the carboxylic acid group (pKa1) is determined from the alkaline titration, and the pKa of the conjugate acid of the amine group (pKa2) is determined from the acidic titration.

-

Determination of Aqueous Solubility

This protocol describes a standard shake-flask method for determining the aqueous solubility of the compound.

3.2.1. Materials and Equipment

-

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid sample

-

Deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable detector (e.g., RI or UV after derivatization)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3.2.2. Procedure

-

Sample Preparation: Add an excess amount of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid to a series of vials containing a known volume of deionized water.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a known volume of a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Solubility Calculation: The aqueous solubility is reported as the average concentration of the saturated solution, typically in mg/mL or mol/L.

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid as a key intermediate in drug development.

Caption: Synthesis and Characterization Workflow.

Conclusion

While specific experimental data on the basic properties of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid are limited in publicly available literature, this guide provides a framework for its characterization. The provided experimental protocols offer robust methods for determining its pKa and solubility, crucial parameters for its effective use in the synthesis of Trandolapril. The logical workflow diagram illustrates the integral role of physicochemical characterization in the overall process of developing this important pharmaceutical intermediate. Further research to determine the precise experimental values for this specific stereoisomer is highly recommended for optimizing drug manufacturing processes.

References

An In-depth Technical Guide to (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid (CAS: 145438-94-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid, with the CAS number 145438-94-4, is a saturated bicyclic amino acid derivative. It is a key chiral intermediate in the synthesis of several pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitors Perindopril and Trandolapril.[1][2] Its stereochemically defined structure is crucial for the efficacy of the final active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of its chemical properties, synthesis, and analytical methods, serving as a technical resource for professionals in the field of drug development and organic synthesis. The compound is also known by other names, including L-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid and Trandolapril Bicyclic Acid.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic processes.

| Property | Value | Reference(s) |

| CAS Number | 145438-94-4 | |

| Molecular Formula | C₉H₁₅NO₂ | [3] |

| Molecular Weight | 169.22 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 307-309 °C (decomposes) | [3] |

| Boiling Point | 318.6 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 146.5 ± 23.2 °C | [3] |

| Purity | ≥98.0% | [3] |

Synthesis

The enantiomerically pure synthesis of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid is critical for its use as a pharmaceutical intermediate. A widely cited method involves the stereoselective hydrogenation of (S)-indoline-2-carboxylic acid.

Experimental Protocol: Hydrogenation of (S)-indoline-2-carboxylic acid

A detailed experimental protocol for the synthesis of the title compound is outlined in Table 2.[5]

| Step | Procedure |

| 1. Reaction Setup | A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is prepared. |

| 2. Catalyst Addition | Platinum(IV) oxide (PtO₂, 300 mg) is added to the solution. |

| 3. Hydrogenation | The mixture is hydrogenated at 60 °C. |

| 4. Reaction Monitoring | The reaction is allowed to proceed for 24 hours. |

| 5. Catalyst Removal | The catalyst is removed by filtration and washed with acetic acid. |

| 6. Solvent Evaporation | The solvent is evaporated to dryness. |

| 7. Crystallization | The resulting residue is crystallized from ethanol to yield pure (2S,3aR,7aS)-octahydroindole-2-carboxylic acid as a white solid. |

| 8. Yield | 2.64 g (15.60 mmol), 85% yield. |

Synthesis Workflow

The following diagram illustrates the synthetic workflow for the preparation of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid.

Caption: Synthetic workflow for (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid.

Role in Pharmaceutical Synthesis

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a crucial building block in the multi-step synthesis of ACE inhibitors like Trandolapril and Perindopril. Its specific stereochemistry is installed early in the synthetic sequence and is essential for the final drug's biological activity.

The general synthetic strategy involves the coupling of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid (or its esterified form) with another chiral amino acid derivative to form the dipeptide-like structure characteristic of these ACE inhibitors.

Logical Relationship in Drug Synthesis

The diagram below outlines the logical relationship of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid as a key intermediate in the synthesis of Trandolapril.

Caption: Role as a key intermediate in the synthesis of Trandolapril.

Analytical Methods

The stereochemical purity of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is critical for its use in pharmaceutical manufacturing. Due to the presence of three chiral centers, several diastereomers are possible. High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of these isomers.

HPLC Method for Isomer Separation

Since the molecule is non-chromophoric, a refractive index detector is often employed.[1][2] A detailed protocol for sample preparation for HPLC analysis is provided in Table 3.[1]

| Step | Procedure |

| 1. Stock Solution Preparation | Dissolve 25 mg of each isomer in 10 mL of the mobile phase separately. |

| 2. Standard Solution Preparation | Prepare a series of dilutions from the stock solutions using the mobile phase. |

| 3. Test Solution Preparation | Weigh approximately 50 mg of the (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid sample into a 10 mL volumetric flask. |

| 4. Dissolution and Dilution | Dissolve and dilute the sample to 10 mL with the mobile phase. |

Biological Activity

There is a notable lack of publicly available data on the specific biological activity, pharmacology, or toxicology of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid itself. Its primary significance in the scientific literature is as a synthetic intermediate.

As an impurity in Perindopril, its levels are strictly controlled to ensure the safety and efficacy of the final drug product.[6][7] While the parent compound, indole-2-carboxylic acid, and its derivatives are being explored for various therapeutic applications, these findings are not directly applicable to the fully saturated octahydro derivative. The focus of safety and efficacy studies remains on the final API.

Conclusion

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a fundamentally important molecule in the synthesis of a class of life-saving antihypertensive drugs. Its stereospecific synthesis and rigorous analytical control are paramount to the quality of the final pharmaceutical products. While direct biological studies on this intermediate are scarce, its role in enabling the production of potent ACE inhibitors underscores its significance in medicinal chemistry and drug development. This guide provides a foundational technical overview for researchers and scientists working with this key chiral building block.

References

- 1. veeprho.com [veeprho.com]

- 2. longdom.org [longdom.org]

- 3. innospk.com [innospk.com]

- 4. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Perindopril Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. researchgate.net [researchgate.net]

- 7. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Octahydroindole-2-carboxylic Acid in the Design of Potent Angiotensin-Converting Enzyme Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and cardiovascular diseases. A key structural motif in several potent ACE inhibitors is the octahydroindole-2-carboxylic acid scaffold, which serves as a conformationally restricted proline mimetic. This technical guide provides a comprehensive overview of the role of octahydroindole-2-carboxylic acid in the design and function of ACE inhibitors. It delves into the structure-activity relationships, synthesis of the core scaffold and its incorporation into active pharmaceutical ingredients, and the bioassays used for their evaluation. This document aims to be a valuable resource for professionals engaged in the research and development of novel antihypertensive agents.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical physiological pathway that regulates blood pressure and fluid balance. The angiotensin-converting enzyme (ACE), a zinc-dependent metalloproteinase, is a central component of this system. ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Inhibition of ACE leads to reduced levels of angiotensin II and increased levels of bradykinin, resulting in vasodilation and a decrease in blood pressure.

Early ACE inhibitors, such as captopril, incorporated a proline moiety to interact with the active site of the enzyme. Subsequent research focused on modifying this proline component to enhance binding affinity, potency, and pharmacokinetic properties. One of the most successful modifications has been the replacement of proline with the bicyclic amino acid, octahydroindole-2-carboxylic acid. This substitution has led to the development of highly potent and long-acting ACE inhibitors like perindopril and trandolapril.[1]

This guide will explore the multifaceted role of octahydroindole-2-carboxylic acid in the context of ACE inhibition, providing detailed experimental protocols, quantitative data, and visual representations of key concepts.

Structure-Activity Relationships: The Advantage of a Bicyclic Scaffold

The incorporation of octahydroindole-2-carboxylic acid in place of proline in ACE inhibitors offers several advantages that contribute to their enhanced potency and favorable pharmacokinetic profiles. The bicyclic nature of this scaffold introduces conformational rigidity, which is crucial for optimal interaction with the ACE active site.

Enhanced Binding Affinity

The (2S,3aS,7aS) stereoisomer of octahydroindole-2-carboxylic acid is the preferred configuration for potent ACE inhibition. This specific stereochemistry orients the carboxylate group and the rest of the inhibitor molecule in a manner that maximizes interactions with key residues in the enzyme's active site. While direct comparative studies providing Ki values are scarce in publicly available literature, the equipotency of octahydroindole-2-carboxylic acid-containing inhibitors to proline-based inhibitors like enalaprilat suggests a comparable or enhanced binding affinity.

Increased Lipophilicity

The octahydroindole ring system is more lipophilic than the pyrrolidine ring of proline. This increased lipophilicity can contribute to improved tissue penetration and a longer duration of action for the ACE inhibitor.

The following diagram illustrates the general structure of an ACE inhibitor featuring the octahydroindole-2-carboxylic acid core.

References

An In-Depth Technical Guide to the Stereoisomers of Octahydro-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of octahydro-1H-indole-2-carboxylic acid (OIC), a critical chiral building block in the pharmaceutical industry. Due to its rigid bicyclic structure, OIC is a valuable scaffold in medicinal chemistry, most notably in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril.[1] This document details the synthesis, separation, characterization, and biological relevance of its key stereoisomers.

Introduction to the Stereochemistry of Octahydro-1H-indole-2-carboxylic Acid

Octahydro-1H-indole-2-carboxylic acid possesses three chiral centers at positions 2, 3a, and 7a of its fused ring system. This results in the existence of eight stereoisomers, which are four pairs of enantiomers. The precise stereochemistry of the OIC moiety is paramount to the biological activity of the resulting drug molecules. Specifically, the (2S,3aS,7aS) isomer is a key intermediate in the synthesis of Perindopril, while the (2S,3aR,7aS) isomer is the precursor for Trandolapril.[1][2]

Physicochemical Properties of Key Stereoisomers

The distinct spatial arrangements of the stereoisomers of octahydro-1H-indole-2-carboxylic acid give rise to different physical properties. A summary of the available data for the most relevant isomers is presented below.

| Stereoisomer | Configuration | Application | Melting Point (°C) | Specific Rotation [α] |

| Isomer 1 | (2S,3aS,7aS) | Perindopril Precursor | 267-269[3] | -45.6° (c=0.46, MeOH)[3] |

| Isomer 2 | (2R,3aS,7aS) | Epimer of Isomer 1 | 176-178 (as HCl salt)[3] | +29.6° (c=0.47, MeOH, as HCl salt)[3] |

| Isomer 3 | (2S,3aR,7aS) | Trandolapril Precursor | Data not available | Data not available |

| Isomer 4 | (2R,3aR,7aR) | Enantiomer of Isomer 3 | Data not available | Data not available |

Synthesis and Separation of Stereoisomers

The synthesis of enantiomerically pure stereoisomers of octahydro-1H-indole-2-carboxylic acid is a critical step in the manufacturing of related pharmaceuticals. Common strategies involve catalytic hydrogenation of an indole precursor followed by separation of the resulting diastereomers or a stereoselective synthesis approach.

Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

A widely used method for the synthesis of the (2S,3aS,7aS) isomer involves the hydrogenation of (S)-indoline-2-carboxylic acid.

Experimental Protocol:

-

Dissolution: A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) is prepared in glacial acetic acid (60 mL).[3]

-

Catalyst Addition: Platinum(IV) oxide (PtO₂, 300 mg) is added to the solution.[3]

-

Hydrogenation: The mixture is subjected to hydrogenation at 60°C under a hydrogen atmosphere for 24 hours.[3]

-

Work-up: The catalyst is removed by filtration and washed with acetic acid. The solvent is then evaporated to dryness.[3]

-

Crystallization: The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid (yield: 85%).[3]

Synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid

The precursor for Trandolapril, the (2S,3aR,7aS) isomer, is typically synthesized via the catalytic hydrogenation of the corresponding imine-acid salt, which results in a racemic mixture of diastereomers. This mixture then requires separation to isolate the desired stereoisomer.[2]

General Synthetic Scheme:

A detailed experimental protocol for the resolution of this racemic mixture often involves fractional crystallization with a chiral resolving agent.

Separation and Quantification by HPLC

A reliable method for the separation and quantification of the stereoisomers of octahydro-1H-indole-2-carboxylic acid has been developed using High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID), as the isomers are non-chromophoric.[2]

HPLC Method Parameters:

| Parameter | Value |

| Column | Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm)[2] |

| Mobile Phase | 10 mM Potassium Phosphate Buffer (pH 3.0)[2] |

| Flow Rate | 1.5 mL/min[2] |

| Column Temperature | 35°C[2] |

| Detector | Refractive Index Detector (RID)[2] |

| Injection Volume | 10 µL[2] |

| Run Time | 35 minutes[2] |

This method has been validated according to ICH guidelines for accuracy, linearity, precision, and robustness, with a limit of detection around 0.006 mg/mL and a limit of quantification between 0.022 mg/mL and 0.024 mg/mL for the different isomers.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of the different stereoisomers.

¹H and ¹³C NMR Data for (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (in D₂O): [3]

| ¹H NMR (400 MHz, D₂O) δ (ppm) | ¹³C NMR (100 MHz, D₂O) δ (ppm) |

| 4.06 (m, 1H) | 175.42 |

| 3.65 (m, 1H) | 59.70 |

| 2.25-2.36 (m, 2H) | 59.34 |

| 1.91-2.01 (m, 1H) | 36.91 |

| 1.73-1.82 (m, 1H) | 32.36 |

| 1.23-1.64 (m, 7H) | 25.06 |

| 24.38 | |

| 21.36 | |

| 20.88 |

¹H and ¹³C NMR Data for (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride (in D₂O): [3]

| ¹H NMR (400 MHz, D₂O) δ (ppm) | ¹³C NMR (100 MHz, D₂O) δ (ppm) |

| 4.38 (m, 1H) | 172.76 |

| 3.72 (m, 1H) | 59.94 |

| 2.23-2.36 (m, 2H) | 57.61 |

| 2.02-2.15 (m, 1H) | 36.33 |

| 1.72-1.82 (m, 1H) | 32.44 |

| 1.54-1.70 (m, 2H) | 24.72 |

| 1.20-1.51 (m, 5H) | 23.95 |

| 21.01 | |

| 20.51 |

Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS)

The pharmaceutical importance of octahydro-1H-indole-2-carboxylic acid stereoisomers lies in their role as precursors to ACE inhibitors. These drugs act on the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.

ACE inhibitors, derived from specific OIC stereoisomers, block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.

Conclusion

The stereoisomers of octahydro-1H-indole-2-carboxylic acid are of significant interest to the pharmaceutical industry due to their role as key chiral synthons. The ability to synthesize and separate specific stereoisomers with high purity is crucial for the efficacy and safety of the final drug products. This guide provides a foundational understanding of the synthesis, separation, and characterization of these important molecules, as well as their biological relevance, to aid researchers and professionals in the field of drug development.

References

The Genesis of a Crucial Moiety: An In-depth Technical Guide to the Discovery and History of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid, a conformationally constrained proline analogue, stands as a pivotal chiral building block in the synthesis of prominent angiotensin-converting enzyme (ACE) inhibitors, namely Perindopril and Trandolapril. Its discovery is not marked by a singular event but is intricately woven into the developmental history of these blockbuster antihypertensive drugs. This technical guide elucidates the historical context of its emergence, details the evolution of its synthetic methodologies, and presents key experimental protocols and quantitative data. Furthermore, it visualizes the synthetic pathways and the biological mechanism of action of the resulting ACE inhibitors.

A Historical Perspective: The Unveiling of a Key Intermediate

The story of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid begins not in isolation, but as a direct consequence of the quest for novel and effective inhibitors of the angiotensin-converting enzyme (ACE), a key regulator in the renin-angiotensin-aldosterone system (RAAS) and a critical target for the management of hypertension and heart failure.

The development of the ACE inhibitor Perindopril by the French pharmaceutical company Servier in the early 1980s was a significant milestone. The initial patents for Perindopril, such as EP 0 049 658, laid the groundwork for a new class of cardiovascular drugs.[1][2] It was within this context of intensive research and development that the specific stereoisomer, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, was identified as a crucial structural component.[3] The rigid bicyclic structure of this amino acid analogue was found to impart favorable conformational constraints to the final drug molecule, enhancing its binding affinity to the ACE active site.

Similarly, the development of Trandolapril, another potent ACE inhibitor, further underscored the importance of this specific chiral intermediate.[4] Patents such as US 4,933,361 describe the synthesis of Trandolapril utilizing this octahydroindole scaffold.[5]

The "discovery" of this acid was, therefore, a process of molecular design and synthetic necessity. Scientists at Servier and other pharmaceutical companies, in their efforts to create more potent and selective ACE inhibitors, converged on this particular bicyclic amino acid as an ideal scaffold. The challenge then shifted to developing efficient and stereoselective methods for its synthesis on an industrial scale.

Evolution of Synthetic Strategies

The synthesis of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid has evolved significantly over the years, driven by the need for higher yields, enantiomeric purity, and cost-effectiveness. The primary synthetic challenges lie in controlling the three contiguous chiral centers.

Early Approaches: Hydrogenation and Chiral Resolution

Initial synthetic routes often involved the hydrogenation of an unsaturated precursor, such as indole-2-carboxylic acid or its derivatives.[6] This approach typically yielded a mixture of diastereomers, necessitating a subsequent resolution step to isolate the desired (2S,3aR,7aS) isomer.[7]

A common strategy involved the catalytic hydrogenation of the corresponding imine-acid salt, which, depending on the catalyst (e.g., Platinum or Palladium) and reaction conditions, would produce a mixture of diastereomers.[7][8] The separation of these isomers was a critical and often challenging step.

Stereoselective Synthesis

To overcome the limitations of classical resolution, researchers focused on developing stereoselective synthetic methods. These approaches aim to control the stereochemistry during the reaction sequence, thereby avoiding the formation of unwanted isomers. One notable strategy involves the use of chiral starting materials. For instance, a versatile methodology has been developed for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid, highlighting the ongoing efforts to access different stereoisomers.[9]

A Chinese patent describes a synthetic method starting from 1-(1-cyclohexen-1-yl)-pyrrolidine and 3-halo-L-serine, which after a series of steps including cyclization and hydrogenation, yields the target compound.[3]

The following diagram illustrates a generalized discovery and synthesis timeline:

Quantitative Data

The following table summarizes key quantitative data for (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid reported in the literature.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₂ | [10] |

| Molecular Weight | 169.22 g/mol | [10] |

| Melting Point | 267–269 °C | [9] |

| Optical Rotation [α]D | -45.6° (c=0.46, MeOH) | [9] |

| CAS Number | 80875-98-5 | [10] |

Experimental Protocols

This section provides an overview of a representative experimental protocol for the synthesis and analysis of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid, compiled from various sources.

Synthesis via Hydrogenation of (S)-Indoline-2-carboxylic acid[9]

This method represents a common approach to obtaining the desired stereoisomer.

Materials:

-

(S)-Indoline-2-carboxylic acid

-

Acetic acid (glacial)

-

Platinum(IV) oxide (PtO₂)

-

Ethanol

Procedure:

-

A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) is prepared in a hydrogenation vessel.

-

Platinum(IV) oxide (e.g., 300 mg) is added to the solution.

-

The mixture is hydrogenated at 60 °C under hydrogen pressure for 24 hours.

-

After the reaction is complete, the catalyst is removed by filtration and washed with acetic acid.

-

The solvent is evaporated to dryness under reduced pressure.

-

The resulting residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.

-

Yield: 85%

The following workflow illustrates this synthetic process:

Analytical Method: HPLC for Isomer Separation[7][8]

Ensuring the stereochemical purity of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: 10 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid)

-

Flow Rate: 1.5 mL/min

-

Column Temperature: 35 °C

-

Detector: Refractive Index Detector (RID)

-

Injection Volume: 10 µL

Sample Preparation:

-

A stock solution is prepared by dissolving approximately 50 mg of the sample in 10 mL of the mobile phase.

This method has been shown to effectively separate the different stereoisomers of octahydro-1H-indole-2-carboxylic acid.[7][8]

Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a precursor to drugs that target the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.

The key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), which converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, drugs like Perindopril and Trandolapril prevent the formation of angiotensin II, leading to vasodilation and reduced blood pressure.

The following diagram illustrates the RAAS pathway and the point of intervention by ACE inhibitors derived from (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid.

Conclusion

The discovery and history of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid are a testament to the synergy between medicinal chemistry and process development. While not discovered in a vacuum, its identity as a critical building block for a major class of cardiovascular drugs has spurred significant innovation in stereoselective synthesis and analysis. For researchers in drug development, the story of this intermediate highlights the crucial role of chiral synthons in creating effective and safe therapeutics. The continued refinement of its synthesis will undoubtedly remain an area of interest as the demand for these life-saving medications persists.

References

- 1. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]

- 2. Perindopril - Wikipedia [en.wikipedia.org]

- 3. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]

- 4. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4933361A - Derivatives of bicyclic aminoacids agents containing these compounds and their use - Google Patents [patents.google.com]

- 6. US7291745B2 - Process for the preparation of perindopril - Google Patents [patents.google.com]

- 7. longdom.org [longdom.org]

- 8. longdom.org [longdom.org]

- 9. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem [pubchem.ncbi.nlm.nih.gov]

L-Octahydroindole-2-carboxylic Acid (L-Oic): A Core Component in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Octahydroindole-2-carboxylic acid, commonly referred to as L-Oic, is a non-proteinogenic, bicyclic amino acid. Its rigid structure and lipophilic nature make it a valuable building block in medicinal chemistry, particularly in the design of peptide-based therapeutics and other complex organic molecules. This guide provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and known applications of L-Oic, with a focus on its pivotal role as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.

Chemical Structure and Nomenclature

L-Oic is a saturated heterocyclic compound. The most common and commercially available stereoisomer is (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.[1]

Systematic IUPAC Name: (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid

Synonyms:

-

L-Oic

-

(2S,3aS,7aS)-2-Carboxyoctahydroindole

-

Perindopril impurity A

The structure of L-Oic features a cyclohexane ring fused to a pyrrolidine ring, with a carboxylic acid group at the 2-position of the indole nucleus. This constrained conformation is crucial for its application in drug design, as it can induce specific secondary structures in peptides.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₂ | [2] |

| Molecular Weight | 169.221 g/mol | [2] |

| CAS Number | 80875-98-5 | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 267–269 °C | [1] |

| Optical Rotation [α]D | -45.6° (c=0.46 in MeOH) | [1] |

| Solubility | Soluble in methanol and water. | [3] |

Synthesis of L-Oic

The synthesis of enantiomerically pure L-Oic is a critical step in its utilization for pharmaceutical applications. Several synthetic routes have been developed, with the catalytic hydrogenation of L-indoline-2-carboxylic acid being a common and effective method.

Experimental Protocol: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid[1]

Materials:

-

(S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol)

-

Acetic acid (60 mL)

-

Platinum(IV) oxide (PtO₂, 300 mg)

-

Ethanol

Procedure:

-

A solution of (S)-indoline-2-carboxylic acid in acetic acid is prepared.

-

The solution is hydrogenated at 60 °C in the presence of PtO₂ as a catalyst.

-

After 24 hours, the catalyst is removed by filtration and washed with acetic acid.

-

The solvent is evaporated to dryness under reduced pressure.

-

The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.

Yield: 2.64 g (15.60 mmol, 85% yield).[1]

Role in Drug Synthesis: A Logical Workflow

While L-Oic itself is not known to possess direct biological activity or modulate specific signaling pathways, its significance lies in its role as a crucial chiral intermediate for the synthesis of several potent drugs, most notably the ACE inhibitors Perindopril and Trandolapril.[4][5] The incorporation of the L-Oic moiety contributes to the final drug's efficacy and pharmacokinetic profile by providing a rigid, lipophilic scaffold.

The following diagram illustrates the logical workflow of L-Oic as a key building block in the synthesis of the antihypertensive drug Perindopril.

Caption: Logical workflow illustrating the role of L-Oic in the synthesis of Perindopril.

Analytical Quantification

The purity and isomeric composition of L-Oic are critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of L-Oic and its stereoisomers.

Experimental Protocol: HPLC Analysis of L-Oic and its Isomers[4][5]

Instrumentation:

-

HPLC system with a Refractive Index Detector (RID) is used due to the non-chromophoric nature of the compound.

-

Column: C18 (e.g., Inertsil ODS-4, 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: 10 mM potassium phosphate buffer (pH 3.0).

-

Flow Rate: 1.5 mL/min.

-

Column Temperature: 35°C.

Sample Preparation:

-

A stock solution is prepared by dissolving a known weight of the L-Oic substance in the mobile phase.

Quantitative Data: The following table summarizes the performance characteristics of a validated HPLC method for the quantification of L-Oic isomers.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | ~0.006 mg/mL | [4] |

| Limit of Quantitation (LOQ) | 0.022 - 0.024 mg/mL | [4] |

| Recovery | 93.9% - 107.9% | [4] |

| Correlation Coefficient (r²) | > 0.999 | [5] |

Conclusion

L-Octahydroindole-2-carboxylic acid is a fundamentally important chiral building block in modern drug discovery and development. While it does not exhibit intrinsic biological activity in terms of direct pathway modulation, its structural properties are leveraged to create highly effective and specific therapeutic agents. The well-established synthetic routes and analytical methods for L-Oic ensure its quality and suitability for the pharmaceutical industry. Future research may continue to explore the incorporation of L-Oic and its derivatives into novel peptide and small molecule therapeutics to enhance their pharmacological profiles.

References

- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]

- 4. longdom.org [longdom.org]

- 5. Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02306A [pubs.rsc.org]

A Comprehensive Technical Review of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid: Synthesis, Analysis, and Therapeutic Application

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a pivotal chiral building block in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of potent Angiotensin-Converting Enzyme (ACE) inhibitors. Its unique stereochemistry is crucial for the therapeutic efficacy of blockbuster drugs such as Perindopril and Trandolapril, which are widely prescribed for the management of hypertension and heart failure. This in-depth technical guide provides a comprehensive review of the synthesis, purification, and analysis of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid, and delves into the mechanism of action of the ACE inhibitors derived from it.

Chemical and Physical Properties

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a bicyclic amino acid with three chiral centers, leading to the existence of eight possible stereoisomers. The specific (2S,3aR,7aS) and (2S,3aS,7aS) isomers are the precursors for Trandolapril and Perindopril, respectively[1][2]. The compound is a non-chromophoric, white to off-white crystalline powder.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₂ | --INVALID-LINK-- |

| Molecular Weight | 169.22 g/mol | --INVALID-LINK-- |

| Melting Point | 267–269 °C | [3] |

| Optical Rotation [α]D | -45.6° (c=0.46, MeOH) | [3] |

| Solubility | Soluble in methanol and water. | --INVALID-LINK-- |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a critical step in the manufacturing of Trandolapril. Various synthetic strategies have been developed, often involving the hydrogenation of an indole precursor followed by chiral resolution of the resulting diastereomers.

General Synthesis Pathway

A common synthetic route involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid. This process typically yields a mixture of diastereomers that require separation.

Experimental Protocols

Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60 °C in the presence of Platinum(IV) oxide (PtO₂, 300 mg)[3]. After 24 hours, the catalyst is removed by filtration and washed with acetic acid. The solvent is then evaporated to dryness, and the resulting residue is crystallized from ethanol to yield the pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid[3].

Synthesis of Perindopril from (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid

The synthesis of Perindopril involves the coupling of the benzyl ester of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.

-

Esterification: (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is reacted with benzyl alcohol in the presence of p-toluenesulfonic acid to form the corresponding benzyl ester p-toluenesulfonate salt[4][5].

-

Coupling Reaction: To a suspension of the benzyl ester salt in methylene chloride, triethylamine is added, followed by 1-hydroxybenzotriazole (HOBT), N-[(S)-carbethoxy-1-butyl]-(S)-alanine, and dicyclohexylcarbodiimide (DCC)[5]. The reaction mixture is stirred for several hours.

-

Debenzylation: The resulting benzyl perindopril is debenzylated via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst to yield Perindopril[5].

-

Salt Formation: The free acid of Perindopril can be converted to its tert-butylamine salt (Perindopril erbumine) by reacting it with tert-butylamine in ethyl acetate[6].

Analytical Methods for Isomer Separation

Due to the critical importance of stereochemistry for biological activity, the separation and quantification of the different isomers of octahydro-1H-indole-2-carboxylic acid are essential. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose. Since the compound lacks a strong chromophore, a Refractive Index Detector (RID) is often used for detection[1][2].

| Parameter | Value | Reference |

| Column | Inertsil ODS-4, C18 (250 mm × 4.6 mm, 5 µm) | [1][2] |

| Mobile Phase | 10 mM Potassium Phosphate Buffer (pH 3.0) | [1][2] |

| Flow Rate | 1.5 mL/min | [1][2] |

| Column Temperature | 35°C | [1][2] |

| Detector | Refractive Index Detector (RID) | [1][2] |

| Limit of Detection (LOD) | ~0.006 mg/mL | [7] |

| Limit of Quantification (LOQ) | 0.022 - 0.024 mg/mL | [7] |

Biological Activity and Mechanism of Action

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid itself does not possess direct therapeutic activity. Its significance lies in its role as a precursor to potent ACE inhibitors. These drugs exert their effects by inhibiting the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis[8][9].

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The RAAS cascade begins with the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II[8][9]. Angiotensin II causes blood vessels to constrict, leading to an increase in blood pressure. It also stimulates the release of aldosterone, which promotes sodium and water retention, further elevating blood pressure[9].

ACE inhibitors, synthesized from (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid derivatives, block the conversion of angiotensin I to angiotensin II. This leads to vasodilation (widening of blood vessels) and a reduction in aldosterone secretion, resulting in lower blood pressure.

The Role of Bradykinin

ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator[10][11]. By inhibiting ACE, drugs like Perindopril and Trandolapril also prevent the breakdown of bradykinin. The resulting increase in bradykinin levels contributes to the antihypertensive effect through vasodilation and increased nitric oxide production[10][12]. This dual mechanism of action enhances the therapeutic efficacy of these ACE inhibitors.

Pharmacokinetics of Derived ACE Inhibitors

Trandolapril and Perindopril are prodrugs that are hydrolyzed in the liver to their active diacid metabolites, trandolaprilat and perindoprilat, respectively[13][14].

Pharmacokinetic Parameters of Trandolapril

| Parameter | Trandolapril | Trandolaprilat | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | ~6 hours | [15] |

| Elimination Half-life (t½) | ~6 hours | ~10 hours | [14] |

| Protein Binding | ~80% | 65-94% (concentration-dependent) | [14] |

| Metabolism | Hepatic hydrolysis | - | [13][14] |

| Excretion | ~33% urine, ~66% feces | ~33% urine, ~66% feces | [14] |

Pharmacokinetic Parameters of Perindopril

| Parameter | Perindopril | Perindoprilat | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 3-7 hours | [16] |

| Elimination Half-life (t½) | 1.5-3 hours | 3-10 hours | [16] |

| Bioavailability | ~95% (oral) | ~20% of perindopril is converted | [17] |

| Metabolism | Extensively metabolized | - | [12] |

| Excretion | 4-12% unchanged in urine | Renal excretion of free fraction | [12][17] |

Quantitative Biological Data

The in vitro ACE inhibitory potency of the active metabolites of these drugs is a key determinant of their therapeutic efficacy.

| Compound | IC₅₀ (nmol/L) | Reference |

| Perindoprilat | 3.6 | [18] |

| Trandolaprilat | More potent than enalaprilat and captopril | [19] |

Conclusion

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a molecule of immense pharmaceutical importance. Its stereospecific synthesis and purification are critical for the production of highly effective and widely used ACE inhibitors. A thorough understanding of its chemistry, analytical methods, and the biological pathways of its derivatives is essential for researchers, scientists, and drug development professionals working in the field of cardiovascular medicine. The continued exploration of the structure-activity relationships of its derivatives may lead to the development of next-generation ACE inhibitors with improved efficacy and safety profiles.

References

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]

- 5. EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril - Google Patents [patents.google.com]

- 6. Process for making (2S, 3aS, 7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl) butyl] amino]-1-oxopropyl] octahydro-1H-indole-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 9. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 10. Unraveling the Pivotal Role of Bradykinin in ACE Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trandolapril - Wikipedia [en.wikipedia.org]

- 15. Trandolapril: pharmacokinetics of single oral doses in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reference.medscape.com [reference.medscape.com]

- 17. Pharmacokinetics of perindopril and its metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Strategic Integration of Non-Proteinogenic Amino Acids in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is in a constant state of evolution, driven by the pursuit of therapeutics with enhanced efficacy, specificity, and favorable pharmacokinetic profiles. While the 22 proteinogenic amino acids form the fundamental alphabet of natural peptides and proteins, the exploration of non-proteinogenic amino acids (NPAAs) has unlocked a vast and fertile territory for therapeutic innovation. These unique building blocks, not encoded in the standard genetic machinery, offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. This technical guide provides a comprehensive overview of the strategic application of NPAAs in drug discovery, detailing their advantages, and presenting key experimental methodologies and illustrative case studies.

Core Advantages of Non-Proteinogenic Amino Acids in Drug Design

The incorporation of non-proteinogenic amino acids into peptide-based drug candidates can fundamentally alter their pharmacological properties.[1][2] The primary benefits of this strategy include:

-

Enhanced Metabolic Stability: Native peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic window. The introduction of NPAAs can render peptide bonds unrecognizable to these enzymes, thereby increasing the drug's half-life and duration of action.[1][3] This increased resistance to enzymatic degradation is a crucial step in developing viable peptide therapeutics.[3]

-

Improved Potency and Selectivity: The unique side chains and conformational constraints imposed by NPAAs allow for the fine-tuning of a peptide's three-dimensional structure. This can lead to stronger and more specific binding to the therapeutic target, enhancing potency and reducing off-target effects.[2]

-

Increased Permeability and Bioavailability: Many peptide drugs exhibit poor absorption when administered orally due to their size and charge. NPAAs can be used to modify the physicochemical properties of a peptide, such as its lipophilicity, to improve its ability to cross biological membranes and enhance its oral bioavailability.[1][2]

-

Conformational Control: Certain NPAAs can induce specific secondary structures, such as β-turns or helices, in a peptide chain. This conformational rigidity can pre-organize the peptide into its bioactive conformation, leading to higher affinity for its target.

Quantitative Impact of NPAA Incorporation: The Compstatin Case Study

A compelling example of the transformative potential of NPAAs is the development of compstatin, a cyclic peptide inhibitor of complement component C3.[4] Modifications with NPAAs have led to next-generation analogs with significantly improved therapeutic properties. The data below illustrates the dramatic enhancement in binding affinity and pharmacokinetic profile achieved through the strategic substitution with NPAAs.[5]

| Compound | Key NPAA Modifications | Binding Affinity (K D ) | Plasma Half-life (in non-human primates) |

| Compstatin | (Original peptide) | Micromolar range | Minutes |

| CP20 | N-terminal modifications | Not specified | 9.3 hours[6] |

| CP30 | Sarcosine and N-methylation at the N-terminus | Not specified | 10.1 hours[6] |

| CP40 | (D-Tyr) at the N-terminus, 1-methyl-Trp | 0.5 nM [5] | 11.8 hours [5][6] |

Key Experimental Protocols

The successful integration of NPAAs into drug candidates relies on robust and well-defined experimental methodologies. Below are detailed protocols for the synthesis of NPAA-containing peptides and their subsequent evaluation.

Synthesis of NPAA-Containing Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the cornerstone technique for creating custom peptides, including those containing NPAAs.[7][8] The Fmoc/tBu strategy is the most commonly employed approach.[8]

Materials:

-

Fmoc-protected proteinogenic and non-proteinogenic amino acids

-

Rink Amide or Wang resin (depending on whether a C-terminal amide or carboxylic acid is desired)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the chosen resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.[9]

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (proteinogenic or NPAA), HBTU, and HOBt in DMF.

-

Add DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.[9]

-

Wash the resin extensively with DMF.

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

-

Final Deprotection: Perform a final Fmoc deprotection after the last amino acid is coupled.

-

Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Protease Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation.

Materials:

-

NPAA-containing peptide and control peptide (native sequence)

-

Protease solution (e.g., α-chymotrypsin, trypsin, or human plasma)

-

Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Quenching solution (e.g., 0.1% Trifluoroacetic acid - TFA)

-

RP-HPLC system

Procedure:

-

Peptide Preparation: Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., water or DMSO) and dilute to a final concentration (e.g., 100 µM) in the reaction buffer.[10]

-

Enzyme Reaction:

-

Add the protease solution to the peptide solution to initiate the reaction (a typical peptide-to-enzyme mass ratio is 100:1).[10]

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[10]

-

Reaction Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.[10]

-

Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining at each time point.

-

Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and calculate the peptide's half-life.

Cell Permeability Assay (Caco-2)

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[11]

Materials:

-

Caco-2 cells

-

Transwell permeable supports

-

Cell culture medium (e.g., DMEM with FBS)

-

Test peptide solution

-

Hanks' Balanced Salt Solution (HBSS)

-

LC-MS/MS system for quantification

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[12]

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Experiment (Apical to Basolateral):

-

Wash the cell monolayer with pre-warmed HBSS.

-

Add the test peptide solution to the apical (upper) chamber.

-

Add fresh HBSS to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

-

Sampling: At specified time intervals, collect samples from the basolateral chamber and replace with fresh HBSS.

-

Quantification: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to assess the rate of drug transport across the cell monolayer.

Visualizing Molecular Mechanisms and Workflows

Understanding the signaling pathways affected by NPAA-containing drugs and the workflow for their discovery is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.

Signaling Pathway of Semaglutide (A GLP-1 Receptor Agonist)

Semaglutide is a GLP-1 analog that includes NPAAs to enhance its stability and half-life. It activates the GLP-1 receptor, leading to improved glycemic control.[1][]

Caption: Signaling cascade initiated by the binding of semaglutide to the GLP-1 receptor.

Mechanism of Action of Compstatin Analogs

Compstatin and its NPAA-modified analogs act by binding to complement C3, thereby preventing its activation, which is a central step in the complement cascade.[3][14]

Caption: Inhibition of the central complement cascade by compstatin analogs.

Drug Discovery Workflow for NPAA-Containing Peptides

The discovery of novel peptide therapeutics incorporating NPAAs follows a structured, multi-stage process from initial design to preclinical evaluation.

Caption: A streamlined workflow for the discovery of NPAA-modified peptide therapeutics.

Conclusion

Non-proteinogenic amino acids represent a paradigm shift in peptide drug design, offering a rational and powerful means to overcome the inherent liabilities of natural peptides. By providing tools to enhance stability, potency, and bioavailability, NPAAs have already contributed to the success of marketed drugs and a robust pipeline of clinical candidates. The continued development of novel NPAA building blocks and synthetic methodologies will further expand the chemical space available to drug designers, paving the way for the next generation of highly effective and precisely targeted therapeutics. For researchers and drug development professionals, a deep understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of this exciting and rapidly advancing field.

References

- 1. Semaglutide Mechanism of Action: How GLP-1 Works | Fella Health [fellahealth.com]

- 2. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]

- 3. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]

- 14. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of Life: A Technical Guide to Chiral Building Blocks in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical sciences, the concept of chirality stands as a fundamental pillar, profoundly influencing the efficacy, safety, and specificity of therapeutic agents. The majority of biological targets, such as enzymes and receptors, are inherently chiral, creating a stereospecific environment where only one enantiomer of a chiral drug may elicit the desired pharmacological response. This in-depth technical guide delves into the core principles and practical applications of chiral building blocks in the synthesis of modern pharmaceuticals, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of stereoisomers known as enantiomers. While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems can differ dramatically. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for undesirable side effects (the distomer).[1] A classic and tragic example is thalidomide, where the (R)-enantiomer possesses sedative effects, while the (S)-enantiomer is a potent teratogen.[2] Recognizing the profound impact of stereochemistry on drug action, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines, encouraging the development of single-enantiomer drugs.[3]

The synthesis of enantiomerically pure drugs is, therefore, a critical aspect of modern pharmaceutical development. This is primarily achieved through three main strategies:

-

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and naturally occurring chiral molecules, such as amino acids and sugars, as starting materials.[3][4]

-

Resolution of Racemates: This involves separating a racemic mixture into its individual enantiomers. This can be achieved through various techniques, including crystallization with a chiral resolving agent or chiral chromatography.[3]

-

Asymmetric Synthesis: This is the most sophisticated approach, where a prochiral substrate is converted into a chiral product with a preference for one enantiomer. This is often accomplished using chiral catalysts or auxiliaries.[1][5]

Core Strategies in Asymmetric Synthesis: A Closer Look

Asymmetric synthesis has emerged as the most powerful and efficient method for accessing enantiomerically pure compounds. Several key catalytic systems have revolutionized this field, consistently delivering high levels of stereoselectivity and chemical yield.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a widely employed method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. The groundbreaking work of Noyori and his colleagues in developing ruthenium-based catalysts has been particularly impactful.

Noyori Asymmetric Hydrogenation: This reaction utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand.[6] The reaction proceeds with high efficiency and enantioselectivity for a broad range of substrates.

Table 1: Quantitative Data for Noyori Asymmetric Hydrogenation of Ketones

| Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Temperature (°C) | Yield (%) | ee (%) | Reference |

| Methyl 2,2-dimethyl-3-oxobutanoate | Ru-((R)-BINAP) | Methanol | 100 | 23 | 99 | 96 | |

| Acetophenone | RuCl₂((S)-tolbinap)((S,S)-dpen) | Ethanol | 100 | 25 | >99 | 99 | [4] |

| 1-Indanone | Ru-((S)-BINAP) | Methanol | 50 | 80 | 90 | 98 | |

| 2,4,4-Trimethyl-2-cyclohexenone | Ru-((R)-BINAP) | Methanol | 4 | 100 | 95 | 95 |

Experimental Protocol: Noyori Asymmetric Hydrogenation of Methyl 2,2-dimethyl-3-oxobutanoate

-

Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, [RuCl₂(benzene)]₂ and (R)-BINAP are dissolved in dry, degassed dimethylformamide. The mixture is heated to 100 °C for 10 minutes, then the solvent is removed under vacuum to yield the RuCl₂((R)-BINAP)(dmf)n complex.

-

Hydrogenation: In a stainless-steel autoclave, the pre-prepared catalyst is dissolved in methanol. The substrate, methyl 2,2-dimethyl-3-oxobutanoate, is added to the solution.

-

The autoclave is sealed, purged with hydrogen gas, and then pressurized to 100 atm of H₂.

-

The reaction mixture is stirred at 23 °C for 12 hours.

-

Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral β-hydroxy ester. The enantiomeric excess is determined by chiral HPLC analysis.

Workflow for Noyori Asymmetric Hydrogenation

Caption: Workflow for Noyori asymmetric hydrogenation.

Asymmetric Epoxidation

Asymmetric epoxidation of alkenes is a cornerstone of organic synthesis, providing access to chiral epoxides which are versatile intermediates. The Sharpless and Jacobsen-Katsuki epoxidations are two of the most prominent methods.

Sharpless Asymmetric Epoxidation: This reaction is highly effective for the enantioselective epoxidation of allylic alcohols. It employs a catalytic system composed of titanium tetraisopropoxide, a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT), and an oxidant, typically tert-butyl hydroperoxide (TBHP).[7][8]

Table 2: Quantitative Data for Sharpless Asymmetric Epoxidation

| Allylic Alcohol Substrate | Tartrate Ligand | Yield (%) | ee (%) | Reference |

| Geraniol | (+)-DIPT | 85 | 95 | [9] |

| (E)-2-Hexen-1-ol | (+)-DET | 80 | 93 | [7] |

| Cinnamyl alcohol | (-)-DET | 77 | 96 | [8] |

| 3-Methyl-2-buten-1-ol | (+)-DIPT | 75 | 91 | [8] |

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol [9]

-

A flame-dried, three-necked flask equipped with a magnetic stirrer and an argon inlet is charged with powdered, activated 3Å molecular sieves and dry dichloromethane. The flask is cooled to -20 °C.

-

L-(+)-Diisopropyl tartrate (DIPT) in dichloromethane is added, followed by titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.

-

Geraniol is added to the mixture.

-

A solution of tert-butyl hydroperoxide (TBHP) in isooctane is added dropwise over 1 hour, maintaining the temperature at -20 °C.

-

The reaction is stirred at -20 °C for 4 hours.

-

Work-up and Analysis: The reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the chiral epoxide. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Jacobsen-Katsuki Epoxidation: This method is particularly useful for the asymmetric epoxidation of unfunctionalized olefins, especially cis-disubstituted and trisubstituted alkenes.[10][11] It utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (NaOCl).

Table 3: Quantitative Data for Jacobsen-Katsuki Epoxidation

| Alkene Substrate | Oxidant | Yield (%) | ee (%) | Reference |

| Indene | NaOCl | 90 | 88 | [12] |

| (Z)-1-Phenylpropene | m-CPBA | 84 | 92 | [11] |

| 1,2-Dihydronaphthalene | NaOCl | 85 | 97 | [13] |

| Styrene | NaOCl | 78 | 86 | [13] |

Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1,2-Dihydronaphthalene [13]

-

To a stirred, biphasic mixture of 1,2-dihydronaphthalene in dichloromethane and a buffered aqueous solution of commercial bleach (NaOCl) at 0 °C is added the chiral (R,R)-Jacobsen's catalyst.

-

The reaction mixture is stirred vigorously at 0 °C for 12 hours.

-

Work-up and Analysis: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude epoxide is purified by column chromatography. The enantiomeric excess is determined by chiral GC analysis.

Workflow for Asymmetric Epoxidation

Caption: Comparison of Sharpless and Jacobsen epoxidation workflows.

Asymmetric Aldol Reactions

The aldol reaction is a powerful carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. Asymmetric versions of this reaction are crucial for the synthesis of polyketide natural products and other complex chiral molecules.

Evans Asymmetric Aldol Reaction: This method utilizes a chiral auxiliary, typically a chiral oxazolidinone, to control the stereochemical outcome of the reaction. The auxiliary is first acylated, and the resulting N-acyl oxazolidinone is then converted to its enolate, which reacts with an aldehyde to give the aldol adduct with high diastereoselectivity. The auxiliary can then be cleaved and recycled.

Table 4: Quantitative Data for Asymmetric Aldol Reactions

| Aldehyde | Ketone/Enolate Source | Catalyst/Auxiliary | dr (anti:syn) | ee (%) | Reference |

| p-Nitrobenzaldehyde | Cyclohexanone | Chiral Diamide (IVa) | 78:22 | 97 | [14] |

| Isobutyraldehyde | N-Propionyl oxazolidinone | Evans Auxiliary | >99:1 | >99 | [15] |

| Benzaldehyde | Acetone | (S)-Proline | 95:5 | 96 | General Literature |

Case Study: Synthesis of a Chiral Intermediate for Atorvastatin

Atorvastatin (Lipitor®) is a blockbuster drug used to lower cholesterol.[16] Its synthesis involves the creation of a key chiral side chain. Biocatalytic methods are often employed for the synthesis of these chiral intermediates, offering high stereoselectivity and environmentally friendly conditions.

One key intermediate is (S)-ethyl-4-chloro-3-hydroxybutyrate. This can be synthesized via the asymmetric reduction of ethyl-4-chloroacetoacetate using a ketoreductase (KRED) enzyme.

Table 5: Biocatalytic Synthesis of Atorvastatin Intermediate

| Substrate | Biocatalyst | Co-factor Regeneration | Yield (%) | ee (%) | Reference |

| Ethyl-4-chloroacetoacetate | Ketoreductase (KRED) | Glucose/Glucose Dehydrogenase (GDH) | 96 | >99.5 | [17] |

Logical Relationship in Atorvastatin Intermediate Synthesis

Caption: Biocatalytic synthesis of a key atorvastatin intermediate.

Conclusion